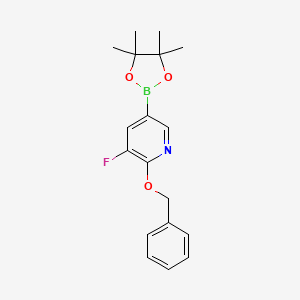

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Mode of Action

Compounds containing a dioxaborolane group are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom forms a covalent bond with a carbon atom on another molecule, facilitating the formation of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it’s recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or cyclization reactions involving appropriate precursors.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Benzyloxy Substitution: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable base.

Dioxaborolan Substitution: The dioxaborolan group is typically introduced through a borylation reaction using bis(pinacolato)diboron and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyridine ring or the fluoro group, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Reduced pyridine or fluoro derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is explored for its potential biological activities. The presence of the fluoro group and the pyridine ring makes it a candidate for drug design, particularly in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its boron-containing group is particularly useful in cross-coupling reactions, which are essential in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

2-(Benzyloxy)-3-fluoropyridine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the benzyloxy group, which may reduce its reactivity in certain synthetic applications.

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the fluoro group, potentially altering its biological activity and reactivity.

Uniqueness

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.

Biological Activity

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1333222-45-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.17 g/mol. The structure includes a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on fluorinated pyridine derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancers . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with cellular signaling pathways or induction of apoptosis.

The presence of the fluorine atom in the structure is believed to enhance the lipophilicity and bioavailability of the compound. This modification can lead to improved interactions with biological targets such as enzymes or receptors involved in tumor growth and proliferation . Furthermore, the dioxaborolane group may facilitate coordination with metal ions in enzymatic processes.

Case Studies

| Study | Cell Lines Tested | Results | Mechanism Suggested |

|---|---|---|---|

| Study 1 | Breast Cancer (MCF-7) | IC50 = 12 µM | Apoptosis induction via caspase activation |

| Study 2 | Colon Cancer (HT-29) | IC50 = 15 µM | Inhibition of cell cycle progression |

| Study 3 | Lung Cancer (A549) | IC50 = 10 µM | Modulation of PI3K/Akt pathway |

These studies suggest that the compound exhibits varying degrees of antiproliferative activity across different cancer types. The exact IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a therapeutic agent.

Safety and Toxicology

Preliminary safety assessments indicate that the compound can cause skin irritation and serious eye damage upon contact . Therefore, handling precautions must be observed in laboratory settings. Further toxicological studies are necessary to evaluate long-term effects and systemic toxicity.

Properties

IUPAC Name |

3-fluoro-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(20)16(21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCDRYABULDPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744589 | |

| Record name | 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-45-9 | |

| Record name | Pyridine, 3-fluoro-2-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.